molecular formula C12H14N2O5S B15281257 Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate

Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate

Cat. No.: B15281257
M. Wt: 298.32 g/mol
InChI Key: KJNCTBWVQXXSBX-UHFFFAOYSA-N
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Description

2-((2-Methoxy-2-oxoethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a nicotinate moiety, a methoxy group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxy-2-oxoethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the nicotinate derivative. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Common reagents include methoxyacetyl chloride and methylthioacetic acid, which react under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxy-2-oxoethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-((2-Methoxy-2-oxoethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Methoxy-2-oxoethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2-oxo-1,3,2-dioxaphosphorinane: This compound shares the methoxy and oxo groups but differs in its overall structure and properties.

    2-Methoxyphenylboronic acid: Another compound with a methoxy group, but with different chemical behavior and applications.

Uniqueness

2-((2-Methoxy-2-oxoethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14N2O5S

Molecular Weight

298.32 g/mol

IUPAC Name

[2-[(2-methoxy-2-oxoethyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C12H14N2O5S/c1-18-10(16)6-14-9(15)7-19-12(17)8-4-3-5-13-11(8)20-2/h3-5H,6-7H2,1-2H3,(H,14,15)

InChI Key

KJNCTBWVQXXSBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)COC(=O)C1=C(N=CC=C1)SC

Origin of Product

United States

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